molecular formula C16H11N3O3 B182939 3-nitro-5,6-diphenyl-1H-pyrazin-2-one CAS No. 25468-58-0

3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Cat. No.: B182939
CAS No.: 25468-58-0
M. Wt: 293.28 g/mol
InChI Key: HEKFXRGJKVCEPL-UHFFFAOYSA-N
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Description

3-Nitro-5,6-diphenyl-1H-pyrazin-2-one is a chemically specialized derivative of the 2(1H)-pyrazinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The core pyrazinone structure is a privileged framework found in a range of natural products and bioactive molecules, serving as a key building block for the preparation of pharmacologically active derivatives . The specific substitution pattern on this compound, featuring two phenyl groups and a nitro moiety, makes it a valuable intermediate for the exploration of structure-activity relationships. Researchers can utilize this compound to generate diverse chemical libraries, particularly for the synthesis of novel molecules targeting enzyme inhibition . The presence of the nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity to biological targets and its reactivity in subsequent chemical transformations . This compound is supplied exclusively for research applications in laboratory settings, and it is not intended for any diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25468-58-0

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

3-nitro-5,6-diphenyl-1H-pyrazin-2-one

InChI

InChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20)

InChI Key

HEKFXRGJKVCEPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3

Other CAS No.

25468-58-0

solubility

42.1 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for 3 Nitro 5,6 Diphenyl 1h Pyrazin 2 One and Analogous Structures

Historical and Classical Synthetic Approaches

The classical routes to substituted pyrazinones are typically characterized by stepwise procedures involving the synthesis of a core heterocyclic structure followed by functional group interconversions, such as nitration.

The nitration step would typically involve treating the pyrazinone precursor with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The conditions would need to be carefully controlled to achieve selective nitration at the C3 position of the pyrazinone ring, a common reaction for introducing nitro groups onto heterocyclic systems. nih.gov

The key precursor for the target molecule is 5,6-diphenylpyrazin-2-ol (B169877) (also known as 5,6-diphenyl-1H-pyrazin-2-one). sigmaaldrich.comnih.gov This compound serves as the foundational scaffold upon which the nitro functional group is installed.

A general and classical method for synthesizing this precursor involves the condensation reaction between glycinamide (B1583983) hydrochloride and benzil (B1666583) (1,2-diphenylethane-1,2-dione) in the presence of a base. chemicalbook.com This approach builds the pyrazinone ring system with the desired phenyl substituents at positions 5 and 6.

Table 1: Classical Synthesis of Precursor 5,6-Diphenylpyrazin-2-ol

StepReactantsReagents/ConditionsProductYieldReference
1Glycinamide hydrochloride, BenzilMethanol, Sodium Hydroxide (NaOH), Reflux5,6-Diphenylpyrazin-2-ol91.1% chemicalbook.com
2WorkupHydrochloric Acid (HCl), Water, Sodium BicarbonatePurified solid- chemicalbook.com

This precursor is noted as an impurity in the synthesis of Selexipag, a drug for treating pulmonary arterial hypertension, indicating the relevance of this chemical scaffold in medicinal chemistry. chemicalbook.comgoogle.com

Modern and Efficient Synthetic Strategies for Nitrogen Heterocycles

Contemporary organic synthesis has moved towards developing more efficient, cost-effective, and environmentally benign methods for constructing complex molecules like nitrogen heterocycles.

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency. nih.gov These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and resources. nih.govyoutube.com

One of the most important one-pot methods for accessing 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method first described by R. G. Jones. rsc.orgnih.gov This approach allows for the direct formation of the pyrazinone core. MCRs are characterized by their experimental simplicity and versatility, providing access to a wide range of products by varying the starting materials. nih.govthieme-connect.de For instance, a three-component reaction involving an aldehyde, a ketone, and a hydrazine (B178648) derivative can be used to produce pyrazoline compounds in a single step. fip.org Such principles are readily adaptable for the synthesis of highly substituted pyrazinones.

Table 2: Comparison of Synthetic Approaches

FeatureClassical SynthesisOne-Pot / Multicomponent Synthesis
Steps Multiple, with intermediate isolationSingle pot, no isolation of intermediates
Atom Economy Often lower due to multiple stepsHigh, most atoms from reactants are in the final product nih.gov
Efficiency Time and resource-intensiveRapid and efficient rsc.orgnih.gov
Waste Generates more solvent and purification wasteReduced waste generation
Versatility Limited to stepwise modificationsHigh, allows for diverse structures by varying components thieme-connect.de

Principles of Green Chemistry in Pyrazinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govresearchgate.net These strategies focus on using less hazardous chemicals, employing renewable resources, and designing energy-efficient processes. researchgate.net

Key green approaches applicable to pyrazinone synthesis include:

Use of Greener Solvents: Utilizing water or other environmentally benign solvents instead of traditional volatile organic compounds. nih.gov

Catalysis: Employing catalysts to enable reactions with higher atom economy and lower energy consumption. nih.govresearchgate.net

Alternative Energy Sources: Using microwave irradiation or ultrasound to accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.netnih.gov

For example, a greener method for pyrazine (B50134) synthesis involves the reaction of 1,2-diketo compounds with 1,2-diamines using a catalytic amount of potassium t-butoxide at room temperature, avoiding harsh conditions. researchgate.net These principles guide the development of sustainable pathways for producing pyrazole (B372694) and pyrazine derivatives. nih.govnih.gov

Emerging technologies in synthesis offer powerful and sustainable alternatives to conventional methods for preparing nitro-heterocycles.

Electrochemical Synthesis: This method uses electricity as a clean and "traceless" reagent to drive chemical reactions, avoiding the need for toxic and expensive chemical oxidants or reductants. researchgate.netfrontiersin.org Electrosynthesis is a powerful tool for creating nitrogen heterocycles through processes like intramolecular C-H aminations and the generation of nitrogen-centered radicals. frontiersin.orgbohrium.com It is considered an environmentally friendly approach that aligns well with the goals of green chemistry. researchgate.netrsc.orgresearchgate.net

Mechanochemical Synthesis: Mechanochemistry, typically performed in a ball mill, offers a solvent-free or low-solvent method for chemical synthesis. rsc.org This technique has emerged as a sustainable alternative to solution-based chemistry and can unlock new reaction pathways. rsc.orgresearchgate.netresearchgate.net It has been successfully applied to the reduction of nitroarenes, a key step in the synthesis of many nitrogen-containing heterocycles, by using reagents like iron powder and water under milling conditions. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways of 3 Nitro 5,6 Diphenyl 1h Pyrazin 2 One

Reactivity of the Pyrazinone Core System

The 2(1H)-pyrazinone scaffold is a prominent feature in numerous natural products and biologically active molecules, which has driven extensive research into its synthesis and reactivity. nih.govrsc.orgacs.orgnih.gov The pyrazinone ring possesses a unique electronic structure, behaving as an azadiene system. This characteristic enables it to participate in both intramolecular and intermolecular cycloaddition reactions with various olefins and acetylenes, providing a pathway to complex fused and bridged heterocyclic structures. nih.govrsc.org

Transformations Involving the Nitro Moiety

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the C-3 position profoundly influences the reactivity of the entire molecule. nih.govresearchgate.net It serves not only as a key functional handle for further transformations but also as a modulating element for the pyrazinone core's reactivity.

A fundamental transformation of the nitro group is its reduction to other nitrogen-containing functionalities. nih.gov This conversion is a versatile strategy for introducing chemical diversity. A wide array of reducing agents and catalysts have been developed for this purpose, allowing for the selective formation of different products. nih.gov

Common reductive pathways include:

Reduction to Amino Group: The complete reduction of the nitro group yields the corresponding primary amine (3-amino-5,6-diphenyl-1H-pyrazin-2-one). This is typically achieved using catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). The resulting amino-pyrazinone is a valuable building block for constructing fused heterocycles or for introducing new substituents via reactions targeting the amino group.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to form nitroso or hydroxylamine (B1172632) derivatives. These functionalities offer alternative synthetic routes for further derivatization.

The flexibility of the nitro group in these functional group manipulations has significantly expanded its utility in the synthesis of complex heterocyclic compounds. rsc.org

The strong electron-withdrawing nature of the nitro group significantly deactivates the pyrazinone ring towards electrophilic aromatic substitution. However, it concurrently activates the ring for nucleophilic attack. nih.govnih.gov This activation is a result of the nitro group's ability to stabilize the negative charge in the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr).

This electronic influence makes the nitro group itself a potential leaving group in certain nucleophilic substitution reactions, where it can be displaced by a suitable nucleophile. nih.gov This property is particularly useful in the synthesis of polyfunctionalized compounds. nih.gov The high electron deficiency imparted by the nitro group makes such compounds attractive for constructing highly functionalized building blocks for various applications. researchgate.net

Functionalization Strategies at the Phenyl Substituents

The two phenyl rings at the C-5 and C-6 positions offer additional sites for chemical modification. These groups are generally stable and resistant to reduction and oxidation due to their aromaticity. youtube.com The primary route for their functionalization is through electrophilic aromatic substitution.

Typical electrophilic substitution reactions that could be applied to the phenyl rings include:

Nitration: Introduction of one or more nitro groups using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (Cl, Br) using a Lewis acid catalyst.

Sulfonation: Addition of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions may be less efficient due to the deactivating effect of the heterocyclic core.

The reaction conditions would need to be carefully optimized, as the electron-withdrawing character of the pyrazinone ring and the C-3 nitro group could render the phenyl rings less reactive towards electrophiles than benzene (B151609) itself.

Formation of Fused and Related Heterocyclic Systems

A key application of substituted pyrazinones is their use as precursors for more complex, fused heterocyclic systems. nih.govmdpi.comresearchgate.net These reactions often involve leveraging the inherent reactivity of the pyrazinone core and its substituents to build new rings.

The azadiene character of the pyrazinone ring allows it to undergo cycloaddition reactions, providing a direct route to fused systems. nih.govrsc.org Furthermore, the functional groups on the pyrazinone can be used as anchor points for ring-closing reactions. For example, the transformation of a nitro group into an amino group, as described in section 3.2.1, creates a nucleophilic center that can be used to form a new ring by reacting with a suitable electrophile.

A significant and synthetically useful transformation of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is its conversion into a fully aromatic, halogenated derivative. Specifically, it serves as a direct precursor to 2,3-dichloro-5,6-diphenylpyrazine. chemicalbook.comchemsrc.com

This transformation involves the replacement of the C-2 oxo group and the C-3 nitro group with chlorine atoms. The reaction is typically achieved by heating the starting material with a strong chlorinating/dehydrating agent. One documented method for this conversion utilizes trichlorophosphate (phosphorus oxychloride, POCl₃). chemicalbook.com This reaction proceeds by heating the substrate with the reagent, leading to the formation of the dichlorinated pyrazine (B50134) in good yield. chemicalbook.com This conversion is a critical step as it transforms the pyrazinone into a dihalopyrazine, a versatile platform for further functionalization via transition metal-catalyzed cross-coupling reactions. rsc.org

Access to Diamino Pyrazine Derivatives (e.g., 2,3-Pyrazinediamine, 5,6-diphenyl-)

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental and widely utilized transformation in organic synthesis. nih.govgoogle.com For this compound, the reduction of its nitro group is the primary route to access the corresponding 3-amino-5,6-diphenyl-1H-pyrazin-2-one. This resulting compound is an important diamino pyrazine derivative, technically named 2,3-Pyrazinediamine, 5,6-diphenyl- if considering the tautomeric form.

The selective catalytic hydrogenation of nitroarenes is an industrially significant reaction, often employed in the synthesis of intermediates for pharmaceuticals and agrochemicals. google.comresearchgate.net This process typically involves the use of hydrogen gas in the presence of a metal catalyst. google.com The primary challenge in this reaction is achieving high chemoselectivity, meaning the reduction of the nitro group without affecting other reducible functional groups that might be present in the molecule. researchgate.net

The hydrogenation of nitroaromatics proceeds through a series of intermediates, including nitroso and hydroxylamine species. researchgate.net The accumulation of these intermediates, particularly hydroxylamines, can lead to the formation of undesired side products like azo and azoxy compounds. google.comgoogle.com To mitigate this, specific catalytic systems have been developed. For instance, the addition of catalytic amounts of vanadium compounds to hydrogenation reactions using noble metal catalysts (e.g., Palladium on carbon, Pt/C) has been shown to almost completely prevent the accumulation of hydroxylamine intermediates, leading to purer products and faster reaction rates. google.comgoogle.com

Modern approaches also include the use of highly selective biocatalytic systems. For example, a hybrid bio-chemo catalyst comprising a carbon black-supported NiFe hydrogenase can effectively hydrogenate aromatic nitro compounds under mild conditions, using H₂ at atmospheric pressure. nih.gov This method demonstrates high tolerance for various functional groups and offers excellent stability and reusability. nih.gov

The general pathway for the reduction is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

Table 1: Catalyst Systems for Selective Nitro Group Hydrogenation

Catalyst SystemKey FeaturesPotential Advantages
Noble Metals (Pd/C, Pt/C) with Vanadium Modifier Employs traditional noble metal catalysts with a vanadium co-catalyst (e.g., NH₄VO₃, VOSO₄). google.comSuppresses hydroxylamine intermediate accumulation, leading to higher purity and faster reaction completion. google.comgoogle.com
Heterogeneous Biocatalyst (e.g., Hyd-1/C) Uses a NiFe hydrogenase enzyme immobilized on a carbon support. nih.govOperates under mild conditions (atmospheric H₂ pressure), highly selective, tolerant to various functional groups, and recyclable. nih.gov
Gold-Based Catalysts Utilizes gold nanoparticles, often on a support.High chemoselectivity for reducing nitro groups in the presence of other reducible functionalities. researchgate.net

Charge-Transfer Complexation Mechanismsnih.gov

Charge-transfer (CT) complexes are formed between an electron-donating molecule (donor) and an electron-accepting molecule (acceptor). nih.gov The compound this compound, with its electron-deficient pyrazinone ring and a powerful electron-withdrawing nitro group, is a prime candidate to act as an electron acceptor in the formation of such complexes.

The formation and stability of these complexes are governed by the electronic properties of the constituent molecules. Specifically, the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor is a critical factor. nih.gov A smaller HOMO-LUMO energy gap facilitates the partial transfer of electron density from the donor to the acceptor, stabilizing the complex. nih.govnih.gov

The mechanism involves a non-covalent π-π interaction where the electron-rich π-system of a donor molecule overlaps with the electron-poor π-system of the acceptor. In the case of this compound, potential donors could include polycyclic aromatic hydrocarbons (e.g., anthracene, pyrene), molecules with heteroatoms (like tetrathiafulvalene), or other electron-rich aromatic systems. nih.gov

Density Functional Theory (DFT) is a powerful computational tool used to predict and analyze the properties of these charge-transfer complexes. nih.gov DFT calculations can determine the geometries, frontier orbital energy levels (HOMO/LUMO), and the amount of charge transferred from the donor to the acceptor in both the ground and excited states. nih.govnih.gov Studies on similar nitro-containing aromatic acceptors have shown that the amount of charge transfer in the ground state can range from a fraction of an electron to more significant values, depending on the strength of the donor. nih.govnih.gov For instance, in complexes with strong donors like tetrathiafulvalene (B1198394) (TTF) or pentacene, a significant charge transfer (e.g., 0.134–0.240 e⁻) is observed. nih.gov

The stability of these complexes is also reflected in their association energy, with more stable complexes exhibiting higher absolute values of association energy. nih.gov The interaction leads to the appearance of a new, characteristic absorption band in the electronic spectrum of the complex, which is not present in the spectra of the individual donor or acceptor molecules. This band corresponds to the electronic transition from the donor-dominated HOMO to the acceptor-dominated LUMO of the complex.

Table 2: Key Parameters in Charge-Transfer Complexation

ParameterDescriptionSignificance
HOMO (Donor) Highest Occupied Molecular Orbital of the electron donor.A higher HOMO energy level indicates a stronger electron-donating ability. nih.gov
LUMO (Acceptor) Lowest Unoccupied Molecular Orbital of the electron acceptor.A lower LUMO energy level indicates a stronger electron-accepting ability. nih.gov
HOMO-LUMO Gap (ΔEMO) The energy difference between the donor's HOMO and the acceptor's LUMO.A smaller gap generally leads to a more stable charge-transfer complex and a greater degree of charge transfer. nih.gov
Charge Transfer (qCT) The amount of electron density transferred from the donor to the acceptor.Quantifies the strength of the donor-acceptor interaction in the complex. nih.gov
Association Energy (ΔEass) The energy released upon the formation of the complex from isolated donor and acceptor molecules.A larger negative value indicates a more stable complex. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Nitro 5,6 Diphenyl 1h Pyrazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

NH Proton: A broad singlet is anticipated at a downfield chemical shift, likely in the range of δ 10.0-14.0 ppm. This significant downfield shift is characteristic of an amide or lactam proton and is observed in similar heterocyclic systems. nih.govresearchgate.net The exact position can be influenced by the solvent used and temperature.

Aromatic Protons: The ten protons of the two phenyl groups at positions 5 and 6 would appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific pattern depends on the rotational freedom and electronic environment of the phenyl rings.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Amide) 10.0 - 14.0 Broad Singlet 1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure, a total of 12 distinct carbon signals are expected (some phenyl carbons may overlap).

Carbonyl Carbon (C=O): The carbon of the carbonyl group in the pyrazinone ring is expected to resonate significantly downfield, typically in the region of δ 155-170 ppm.

Pyrazinone Ring Carbons: The carbons within the pyrazinone ring (C3, C5, C6) would have characteristic shifts. The C3 carbon, bearing the nitro group, is expected to be deshielded. The C5 and C6 carbons, attached to the phenyl groups, would appear in the δ 140-155 ppm range.

Phenyl Carbons: The carbons of the two phenyl rings will show signals in the typical aromatic region of δ 125-140 ppm. The ipso-carbons (the carbons directly attached to the pyrazinone ring) will have distinct shifts from the ortho, meta, and para carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C=O (Carbonyl) 155 - 170
C5, C6 (Pyrazinone ring) 140 - 155
C3-NO₂ (Pyrazinone ring) 145 - 160
Phenyl C (ipso) 130 - 140

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are invaluable. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the spin systems within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the phenyl rings and the pyrazinone core, and for confirming the positions of the substituents on the heterocyclic ring. For instance, correlations between the phenyl protons and the C5/C6 carbons would confirm their attachment points.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. nih.govresearchgate.net

N-H Stretching: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ for the N-H group of the lactam.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (amide I band) should appear in the range of 1660-1710 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C=C and C=N Stretching: Vibrations for the C=C bonds of the aromatic rings and the C=N bond within the pyrazinone ring are expected in the 1450-1620 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H (stretch) 3200 - 3400 Moderate-Strong
C-H (aromatic stretch) 3000 - 3100 Weak-Moderate
C=O (amide I stretch) 1660 - 1710 Strong
C=C / C=N (ring stretch) 1450 - 1620 Moderate
N-O (asymmetric stretch) 1500 - 1560 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the pyrazinone ring, the two phenyl groups, and the nitro group, is expected to result in strong UV-Vis absorption.

The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The high degree of conjugation is expected to shift the absorption maxima (λ_max) to longer wavelengths, potentially into the visible region. Similar highly conjugated heterocyclic systems show absorption maxima well above 300 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. researchgate.net

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₁N₃O₃).

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). nih.gov Other expected fragments could arise from the cleavage of the phenyl groups or the fragmentation of the pyrazinone ring itself.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2,3-dichloro-5,6-dicyanopyrazine
2,3-Pyrazinediamine
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione
2-chloroacetamide
1,2-dibenzoylacetylene
isatin-3-thiosemicarbazone
1-(3-Nitrophenyl)ethanol
2,6-diphenylpyridine

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a sample. In the characterization of a newly synthesized compound such as this compound, elemental analysis serves as a crucial tool for verifying its empirical formula. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This data is then compared with the theoretically calculated elemental composition derived from the proposed molecular formula.

The molecular formula for this compound is C₁₆H₁₁N₃O₃. Based on this formula, the theoretical weight percentages of carbon, hydrogen, and nitrogen can be calculated. These calculated values provide a benchmark against which experimentally obtained data would be compared to confirm the purity and elemental makeup of the compound.

Detailed research findings on various pyrazine (B50134) derivatives consistently report the use of elemental analysis to corroborate the structures of newly synthesized compounds. researchgate.netnih.gov For instance, in the synthesis of energetic materials based on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, elemental analysis was a key method for characterization. nih.gov Similarly, studies on other nitrogen-containing heterocyclic compounds, such as pyrazoles and benzimidazoles, also rely on elemental analysis to confirm their composition. biomedpharmajournal.orgnih.gov

The comparison between the calculated and experimentally determined ("found") percentages for each element is critical. A close agreement between these values, typically within a narrow margin of ±0.4%, is considered strong evidence for the proposed molecular formula and the successful synthesis of the target compound.

Below is a data table presenting the calculated elemental composition for this compound.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0116192.1665.52
HydrogenH1.0081111.0883.78
NitrogenN14.01342.0314.34
OxygenO16.00348.0016.36
Total 293.278 100.00

Note: The data in this table is calculated based on the molecular formula C₁₆H₁₁N₃O₃ and has not been experimentally determined from a specific research paper.

Theoretical and Computational Investigations of 3 Nitro 5,6 Diphenyl 1h Pyrazin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of organic molecules. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to perform calculations.

Optimized Molecular Geometry DeterminationThe first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, this would involve calculating key bond lengths, bond angles, and dihedral angles.

The geometry of the central pyrazin-2-one ring, along with the orientation of the two phenyl rings and the nitro group, would be determined. Key parameters of interest would include:

The planarity of the pyrazine (B50134) ring.

The bond lengths within the pyrazine core, particularly the C=O, C-N, and N-H bonds.

The C-N bond length of the nitro group and the N-O bond lengths.

The dihedral angle of the nitro group relative to the plane of the pyrazine ring.

While specific data for the target molecule is unavailable, studies on similar heterocyclic compounds, such as pyrazole (B372694) derivatives, show that DFT calculations can predict these geometric parameters with high accuracy when compared to experimental X-ray diffraction data. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties.imist.ma

HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential. For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely involving the diphenyl-substituted pyrazine ring system.

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity. The LUMO is anticipated to be localized primarily on the electron-deficient nitro group and the pyrazine ring, which acts as an electron-withdrawing system. nih.gov

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface.

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the nitro group and the carbonyl oxygen. researchgate.net

Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is often found around the hydrogen atom attached to the nitrogen (the N-H group) in the pyrazine ring.

Green Regions (Neutral Potential): These areas typically correspond to the nonpolar parts of the molecule, such as the carbon atoms of the phenyl rings.

The MEP map provides a clear and intuitive picture of the molecule's reactivity, guiding the understanding of its intermolecular interactions. nih.gov

Global Reactivity Indices DeterminationFrom the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These indices are derived from conceptual DFT.

The primary descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

These calculated indices provide a quantitative measure of the molecule's reactivity, complementing the qualitative insights from FMO and MEP analyses. researchgate.net

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift PredictionTheoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ), which are invaluable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard and reliable approach for this purpose.researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be calculated for its optimized geometry.

¹H NMR: The chemical shift of the N-H proton in the pyrazine ring is expected to be significantly downfield due to the deshielding effects of the adjacent carbonyl group and the ring's electronic structure. The protons on the two phenyl rings would exhibit complex splitting patterns, with their chemical shifts influenced by the electron-withdrawing nature of the pyrazinone core.

¹³C NMR: The carbonyl carbon (C=O) would show a characteristic signal at a very low field. The carbons of the pyrazine ring would be influenced by the attached nitro and phenyl groups. The carbon atom bonded to the nitro group (C3) would be significantly deshielded. The chemical shifts of the phenyl carbons would also be predicted, providing a complete theoretical spectrum that can be compared with experimental data for structural confirmation. researchgate.netstackexchange.com

Such computational predictions are powerful for assigning experimental spectra and verifying the chemical structure of newly synthesized compounds. kpfu.ru

Computational IR Vibrational Frequency Analysis

Computational infrared (IR) vibrational frequency analysis is a valuable tool for predicting the vibrational modes of a molecule. By employing methods like Density Functional Theory (DFT), researchers can calculate the theoretical IR spectrum, which aids in the interpretation of experimental spectra and the identification of key functional groups. For this compound, a theoretical analysis would reveal characteristic vibrational frequencies associated with its distinct structural features.

Based on studies of similar pyrazine-2-carboxamide derivatives, specific vibrational modes can be anticipated. researchgate.net The N-H stretching vibration of the pyrazinone ring is expected to appear in the range of 3300-3500 cm⁻¹. researchgate.net The precise position of this band can be influenced by hydrogen bonding interactions. The carbonyl (C=O) stretching frequency of the pyrazinone ring would likely be observed in the region of 1650-1700 cm⁻¹.

The nitro group (NO₂) will exhibit characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching mode is typically found at higher wavenumbers, around 1500-1560 cm⁻¹, while the symmetric stretching mode appears at lower wavenumbers, approximately 1300-1370 cm⁻¹. The C-H stretching vibrations of the phenyl rings are expected in the 3000-3100 cm⁻¹ region, with various bending and out-of-plane deformation modes appearing in the fingerprint region of the spectrum.

A hypothetical table of prominent calculated vibrational frequencies for this compound, based on data from related compounds, is presented below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Pyrazinone)Stretching3300 - 3500
C=O (Pyrazinone)Stretching1650 - 1700
NO₂ (Nitro)Asymmetric Stretching1500 - 1560
NO₂ (Nitro)Symmetric Stretching1300 - 1370
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1400 - 1600
C-NStretching1200 - 1350

This table is illustrative and based on typical values for the functional groups in similar molecular environments.

Computational UV-Vis Electronic Absorption Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules. rsc.orgresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* and n-π* transitions. For this compound, the UV-Vis spectrum is expected to be influenced by the conjugated system encompassing the pyrazinone core and the two phenyl rings, as well as the electronic effects of the nitro group.

Studies on phenyl-substituted pyrazine and pyrazole derivatives have shown that the electronic transitions are often of a π-π* nature, localized on the conjugated system. researchgate.netresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted diphenylpyrazinone analog, due to the extension of the π-conjugated system and the lowering of the LUMO energy level.

The predicted UV-Vis spectrum would likely exhibit multiple absorption bands. A strong absorption band corresponding to a π-π* transition within the diphenylpyrazinone scaffold is expected. Additional transitions involving the nitro group, such as n-π* transitions, may also be present, though typically with lower intensity. The solvent environment can also influence the position of the absorption bands.

A hypothetical table of predicted electronic absorption data for this compound is provided below, based on trends observed in related compounds.

Transition TypePredicted λmax (nm)Solvent
π → π350 - 400Dichloromethane
π → π280 - 320Dichloromethane
n → π*420 - 460Dichloromethane

This table is illustrative and based on computational studies of pyrazine derivatives with similar electronic features.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The potential for hydrogen bonding in this compound is a key factor in determining its solid-state structure and physical properties. The molecule possesses a hydrogen bond donor in the form of the N-H group of the pyrazinone ring and several potential hydrogen bond acceptors, including the oxygen atoms of the nitro group and the carbonyl group, as well as the nitrogen atom of the pyrazine ring.

Two primary types of hydrogen bonding could occur: intramolecular and intermolecular. Intramolecular hydrogen bonding might be possible between the N-H group and the adjacent nitro group, similar to what is observed in o-nitrophenol. doubtnut.comyoutube.comdoubtnut.comyoutube.com This would lead to the formation of a stable six-membered ring.

However, intermolecular hydrogen bonding is also highly probable, where the N-H group of one molecule interacts with the carbonyl or nitro group of a neighboring molecule. This is analogous to the intermolecular hydrogen bonding observed in p-nitrophenol. doubtnut.comyoutube.comdoubtnut.comyoutube.com Such interactions would lead to the formation of dimers or extended polymeric chains in the solid state. The relative stability of intramolecular versus intermolecular hydrogen bonds would depend on the specific geometry and electronic environment of the molecule.

The presence of these hydrogen bonds would significantly influence the melting point, solubility, and crystal packing of the compound. Computational studies can help to elucidate the most likely hydrogen bonding motifs by calculating the energies of different possible conformations and intermolecular arrangements.

Type of Hydrogen BondDonorAcceptorPotential Effect
IntramolecularN-H (Pyrazinone)O (Nitro group)Formation of a stable six-membered ring, potentially lower boiling point compared to a similar intermolecularly bonded isomer.
IntermolecularN-H (Pyrazinone)C=O (Pyrazinone)Formation of dimers or chains, leading to a higher melting point.
IntermolecularN-H (Pyrazinone)O (Nitro group)Formation of extended networks, influencing crystal packing and stability.

Nonlinear Optical (NLO) Properties Assessment

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability, which is enhanced in molecules with a high degree of charge asymmetry, often found in donor-acceptor (D-A) systems.

This compound possesses structural features that suggest potential NLO activity. The phenyl groups can act as electron donors, while the nitro group is a strong electron acceptor. The pyrazinone ring serves as a π-conjugated bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor moieties. This D-π-A architecture is a common motif in molecules with significant second- and third-order NLO responses. rsc.orgrsc.orgresearchgate.netnih.gov

Computational methods can be used to calculate the first and second hyperpolarizabilities (β and γ, respectively) of the molecule. These calculations would provide a theoretical assessment of its NLO potential. Studies on other pyrazine derivatives with donor-acceptor substitutions have shown that the strategic placement of these groups can lead to substantial NLO responses. rsc.orgrsc.org The magnitude of the hyperpolarizability is sensitive to the extent of ICT, which in turn depends on the strength of the donor and acceptor groups and the nature of the conjugated bridge.

A theoretical investigation into the NLO properties of this compound would involve calculating the hyperpolarizabilities and analyzing the electronic transitions that contribute to the NLO response. This would provide valuable guidance for the potential synthesis and experimental validation of this compound as an NLO material.

NLO PropertyComputational ParameterInfluencing FactorsPotential Significance
Second-order NLOFirst Hyperpolarizability (β)Intramolecular charge transfer, D-π-A structure, asymmetry.Applications in second-harmonic generation.
Third-order NLOSecond Hyperpolarizability (γ)Extended π-conjugation, molecular symmetry.Applications in optical limiting and all-optical switching.

Structure Activity Relationship Sar Studies of 3 Nitro 5,6 Diphenyl 1h Pyrazin 2 One and Its Analogs

Correlating Nitro Group Substitution with Biological Activity

The nitro group is a significant functional group in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netsvedbergopen.com Its strong electron-withdrawing nature and ability to participate in redox reactions can be pivotal for biological activity. researchgate.netsvedbergopen.com

The biological impact of a nitro group is often dependent on its position within the molecule. For instance, in studies of nitro-containing chalcones, the location of the nitro group on the aromatic rings was shown to be a determining factor for their anti-inflammatory and vasorelaxant activities. mdpi.com Similarly, for pyrazole (B372694) derivatives, the presence of a nitro substituent on the phenyl ring has been associated with enhanced antimicrobial activity. academicstrive.com In some heterocyclic compounds, the nitro group is essential for the observed antibacterial effects. mdpi.com

The activity of nitro compounds can be directly linked to the reduction of the nitro group within biological systems. researchgate.net This process, often mediated by enzymes like nitroreductases, can produce reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. researchgate.netmdpi.com These intermediates can interact with cellular macromolecules, leading to therapeutic effects or, in some cases, toxicity. researchgate.netmdpi.com The antimicrobial action of many nitro compounds, for example, is attributed to the toxic effects of these reduction products on microorganisms. researchgate.net

In the context of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one analogs, the nitro group at the 3-position of the pyrazinone ring is expected to significantly influence the molecule's electronic properties and its potential to interact with biological targets. The following table summarizes the effect of nitro group substitution on the biological activity of various heterocyclic compounds, providing insights into the potential role of this group in the target molecule.

Compound ClassNitro Group PositionObserved Biological ActivityReference
Chalconesortho-position on a phenyl ringHigh anti-inflammatory activity mdpi.com
Chalconespara-position on a phenyl ringHigh vasorelaxant activity mdpi.com
1-phenyl-1H-pyrazol-5-ol3 or 4-position on the phenyl ringPotent antimicrobial activity academicstrive.com
5-nitrothiazol-2-yl derivatives5-position on the thiazole (B1198619) ringGood antifungal activity researchgate.net
(E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one4-position on the phenyl ringHigh antimycobacterial activity researchgate.net

Investigating the Influence of Phenyl Substituents on Molecular Interactions

The two phenyl rings at the 5- and 6-positions of the pyrazinone core are crucial determinants of the molecule's three-dimensional shape, lipophilicity, and potential for intermolecular interactions such as π-π stacking and hydrophobic interactions.

Studies on related heterocyclic systems highlight the importance of phenyl substituents for biological activity. For example, in a series of pyrazole derivatives, the introduction of a phenyl group was found to significantly increase hydrophobicity. nih.gov However, the substitution pattern on the phenyl ring is also critical. In some cases, the introduction of specific substituents on the phenyl ring, such as chloro or fluoro groups, has been shown to enhance the antibacterial activity of pyrazol-5-ol scaffolds. academicstrive.com

In the case of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, the vicinal diphenyl arrangement on the pyrazole ring was identified as a minimum structural requirement for its binding to the platelet PGI2 receptor and subsequent anti-aggregatory activity. nih.gov This suggests that the spatial relationship between the phenyl rings is key to achieving the correct orientation within the receptor's binding site.

The phenyl rings in this compound can influence its interaction with biological targets in several ways:

Steric Effects: The bulk and orientation of the phenyl groups can dictate how the molecule fits into a binding pocket.

Hydrophobic Interactions: The non-polar nature of the phenyl rings can facilitate binding to hydrophobic regions of proteins or enzymes.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.

The following table illustrates the influence of phenyl and substituted phenyl groups on the activity of various heterocyclic compounds.

Compound ClassPhenyl/Substituted Phenyl Group FeatureInfluence on Molecular Interaction/ActivityReference
Pyrazole DerivativesPhenyl group at C3 positionIncreased hydrophobicity nih.gov
1-(3-nitrophenyl)-1H-pyrazol-5-olChloro/fluoro group on the phenyl ringEnhanced antibacterial activity academicstrive.com
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acidVicinal diphenyl arrangementEssential for receptor binding and activity nih.gov
5-methyl-2-phenyl-1H-pyrazol-3(2H)-oneBenzyl substituents on the pyrazolone (B3327878) ringCritical for COX-inhibiting activity researchgate.net

Elucidating the Role of Pyrazinone Core Modifications

The pyrazinone core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its heterocyclic nature, with two nitrogen atoms, provides sites for hydrogen bonding and other polar interactions. The lactam functionality (a cyclic amide) within the pyrazinone ring is a key feature that can participate in hydrogen bonding with biological targets.

SAR studies on related heterocyclic systems demonstrate that even minor changes to the core structure can lead to significant differences in activity. For example, the synthesis of various pyrazine (B50134) derivatives has been explored to generate compounds with antifungal and antimycobacterial properties. researchgate.net The substitution pattern on the pyrazine ring is a key factor in determining the potency and selectivity of these compounds.

Modifications to the pyrazinone core of this compound could include:

Alteration of Ring Substituents: Besides the nitro and phenyl groups, other substituents could be introduced at available positions on the pyrazinone ring to modulate activity.

Ring Fusion: Fusing another ring to the pyrazinone core could create more rigid structures with potentially higher affinity and selectivity for a target.

Bioisosteric Replacement: Replacing the pyrazinone ring with other heterocyclic systems (e.g., pyrimidine, pyridazine) could lead to compounds with improved properties.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net For this compound and its analogs, pharmacophore models can be developed based on the SAR data obtained from experimental studies.

A hypothetical pharmacophore for this class of compounds might include:

A hydrogen bond acceptor (from the nitro group and the keto group of the pyrazinone).

A hydrogen bond donor (from the N-H group of the pyrazinone).

Two hydrophobic/aromatic centers (from the diphenyl substituents).

These features can be mapped in 3D space to create a model that can be used to virtually screen large compound libraries for new potential hits or to guide the design of novel, more potent analogs. nih.gov

Molecular docking studies, another computational technique, can be used to predict the binding mode of this compound and its analogs within the active site of a specific protein target. researchgate.net This can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For example, docking studies on pyrazolone derivatives have helped to rationalize their COX-2 inhibitory activity by revealing their binding orientations in the enzyme's active site. researchgate.net

The combination of SAR studies, pharmacophore modeling, and molecular docking provides a rational approach to the design of new ligands based on the this compound scaffold with potentially improved potency, selectivity, and pharmacokinetic properties.

Potential Applications of 3 Nitro 5,6 Diphenyl 1h Pyrazin 2 One Beyond Traditional Bioactivity

Role in Advanced Materials Science

The unique structural features of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, specifically its electron-deficient pyrazinone core, aromatic diphenyl substituents, and the presence of a nitro group, position it as a promising candidate for the development of advanced organic materials. Pyrazine (B50134) and its derivatives are recognized as versatile building blocks for constructing π-conjugated systems with favorable semiconductor properties for applications in organic field-effect transistors (OFETs). nih.gov The planar π-conjugation and electron-deficient nature of the pyrazine unit can contribute to low band gap organic semiconductors. nih.gov

While direct studies on the materials science applications of this compound are not yet prevalent, the broader class of pyrazinoquinoxaline derivatives has demonstrated potential in flexible electronic devices. nih.gov The properties of these materials, including their charge transport capabilities and mechanical flexibility, are intrinsically linked to their molecular structure and crystal packing. nih.gov The presence of the nitro group in this compound could further influence its electronic properties, potentially enhancing its performance as a p-type organic semiconductor.

Furthermore, pyrazinone scaffolds are known to be key components in a variety of natural and synthetic molecules, indicating their inherent stability and versatility. rsc.org This inherent stability is a crucial characteristic for materials intended for use in electronic devices.

Utility as Key Synthetic Intermediates

The chemical architecture of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The pyrazinone ring itself is a common motif in a wide array of bioactive molecules and serves as a key building block in medicinal chemistry. rsc.orgacs.org The presence of the nitro group offers a reactive handle for a variety of chemical transformations.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a pathway to a diverse range of derivatives with potentially interesting pharmacological or material properties. For instance, the synthesis of various heterocyclic compounds often proceeds through intermediates containing a nitro group. researchgate.net

The pyrazinone scaffold can be synthesized from acyclic precursors and can be further derivatized to create a library of compounds. rsc.org Specifically, the 2(1H)-pyrazinone structure is a central core in many natural products and has been utilized in the design of pharmacologically active derivatives. rsc.org This highlights the foundational role that simpler pyrazinones, such as the title compound, can play in the synthesis of more elaborate molecules. The general synthetic utility of pyrazine derivatives is well-documented, with their ability to undergo various coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. tandfonline.comresearchgate.net

Exploration of Chemo-sensing and Optical Applications

The development of colorimetric and fluorescent probes for the detection of ions and molecules is a burgeoning field of research. rsc.org Pyrazole (B372694) and pyrazinone derivatives have emerged as a significant class of compounds in the design of chemosensors due to their remarkable photophysical properties and synthetic versatility. rsc.org The core structure of these molecules can be readily modified to incorporate specific binding sites for target analytes, and their fluorescence properties can be modulated upon binding.

While direct research on the chemo-sensing capabilities of this compound is limited, the broader family of pyrazole derivatives has been extensively studied for this purpose. nih.gov The pyrazole moiety often acts as a key coordination site for metal ions, leading to changes in the fluorescence of the molecule. nih.gov For example, pyrazole-based sensors have been developed for the highly selective detection of ions like Al³⁺ and Hg²⁺. nih.govresearchgate.net The mechanism of sensing often involves phenomena such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT). researchgate.netresearchgate.net

The photophysical properties of pyrazine-based push-pull chromophores have been shown to be highly sensitive to their environment, exhibiting strong emission solvatochromism. researchgate.net This suggests that the electronic and optical properties of this compound could be tuned by modifying its substituents, making it a potential candidate for the development of novel fluorescent probes and optical materials. The synthesis of pyrazole derivatives with strong blue fluorescence has been reported, and their fluorescence quenching properties have been utilized for the detection of metal ions like Cu²⁺ and Fe³⁺. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one

Currently, the academic understanding of this compound is in its infancy. The available information is primarily limited to its basic identification and procurement from chemical suppliers.

The synthesis of the parent compound, 5,6-diphenylpyrazin-2(1H)-one, can be achieved through the condensation of an appropriate α-dicarbonyl compound (like benzil) with an α-amino acid amide. The subsequent nitration of this pyrazinone core would likely be the synthetic route to obtain this compound. However, specific, optimized, and high-yield synthetic protocols for this particular nitrated derivative are not extensively documented in publicly accessible literature. The presence of multiple reactive sites on the pyrazinone ring and the phenyl substituents could lead to challenges in regioselectivity during nitration.

The chemical properties of this compound are largely inferred from the general characteristics of pyrazinones and the influence of its specific substituents. The pyrazinone ring itself is a privileged scaffold in drug discovery. rsc.org The diphenyl substitution at positions 5 and 6 is expected to enhance lipophilicity and potentially influence the compound's interaction with biological targets through π-π stacking interactions. The electron-withdrawing nitro group at the 3-position significantly modulates the electronic properties of the pyrazinone ring, which could impact its reactivity and biological activity.

Identification of Unexplored Research Avenues and Persistent Challenges

The nascent state of research on this compound presents a multitude of unexplored avenues and inherent challenges for chemists and pharmacologists.

Unexplored Research Avenues:

Systematic Exploration of Synthesis: A primary area for future research is the development and optimization of a robust and scalable synthetic route. This would involve a systematic investigation of different nitrating agents and reaction conditions to achieve high regioselectivity and yield.

Comprehensive Physicochemical Characterization: A thorough characterization of its physicochemical properties is essential. This includes determining its solubility, pKa, and lipophilicity (LogP), which are critical parameters for drug development.

In-depth Spectroscopic and Structural Analysis: Detailed 1D and 2D NMR studies, along with IR and mass spectrometry, are needed to unequivocally confirm its structure. X-ray crystallographic analysis would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Investigation of Chemical Reactivity: The reactivity of the nitro-pyrazinone scaffold needs to be systematically explored. This includes studying its susceptibility to nucleophilic aromatic substitution, reduction of the nitro group, and other functional group transformations.

Broad-Spectrum Biological Screening: A comprehensive biological screening of this compound against a diverse panel of biological targets is a critical next step. This should include assays for anticancer, antimicrobial, antiviral, and enzyme inhibitory activities. nih.govnih.gov

Persistent Challenges:

Regioselectivity in Synthesis: Achieving selective nitration at the C3 position of the 5,6-diphenylpyrazin-2-one precursor could be a significant challenge due to the presence of other potentially reactive sites.

Limited Solubility: The presence of two phenyl groups might lead to poor solubility in aqueous media, which could pose challenges for biological testing and formulation development.

Potential for Nitro-Group Mediated Toxicity: The presence of a nitroaromatic moiety raises concerns about potential genotoxicity and metabolic activation to reactive intermediates. This will require careful toxicological evaluation.

Prospects for Novel Derivatizations and Emerging Applications

The structural features of this compound offer exciting prospects for the design and synthesis of novel derivatives with potentially enhanced biological activities and unique applications.

Prospects for Novel Derivatizations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then serve as a handle for a wide array of further functionalizations. Acylation, sulfonylation, and urea/thiourea formation are just a few examples of derivatizations that could be explored to generate a library of novel compounds.

Modification of the Phenyl Rings: The phenyl rings can be functionalized with various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate the electronic and steric properties of the molecule. This could be achieved by starting with appropriately substituted benzil (B1666583) derivatives during the initial synthesis.

N-Alkylation/Arylation of the Pyrazinone Ring: The nitrogen atom at the 1-position of the pyrazinone ring is amenable to alkylation or arylation, providing another point for structural diversification.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group may activate the pyrazinone ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at specific positions.

Emerging Applications:

Anticancer Agents: Given that many pyrazinone and pyrazole (B372694) derivatives exhibit anticancer properties, this compound and its derivatives warrant investigation as potential antiproliferative agents. nih.govnih.govnih.gov The diphenyl and nitro functionalities could contribute to novel mechanisms of action.

Enzyme Inhibitors: The pyrazinone scaffold is known to be a versatile platform for the design of enzyme inhibitors. rsc.org The specific substitution pattern of this compound could make it a candidate for inhibiting kinases, proteases, or other enzymes implicated in disease.

Materials Science: The rigid, planar structure and the presence of aromatic rings and a nitro group suggest that this compound and its derivatives could have interesting photophysical properties, making them potential candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as nonlinear optical materials. nih.gov

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrazin-2-one core in 3-nitro-5,6-diphenyl-1H-pyrazin-2-one?

The Ugi multicomponent reaction (MCR) is a robust method for assembling pyrazin-2-one scaffolds with high bond-forming efficiency and structural diversity. This approach uses readily available reagents (e.g., amines, carbonyl compounds, and isocyanides) to generate complex frameworks in a single step. For example, substituting nitroaryl groups at the 3-position can be achieved by selecting appropriate nitrophenyl-containing starting materials. Reaction optimization should focus on solvent polarity (e.g., methanol or DCM) and temperature (room temperature to 60°C) to enhance yield and purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A combination of spectroscopic techniques is critical:

  • NMR : 1H and 13C NMR can verify substituent positions (e.g., phenyl groups at C5/C6 and nitro at C3). Compare chemical shifts with analogous pyrazinone derivatives (e.g., δ ~8.5 ppm for aromatic protons in nitro-substituted systems) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and nitro group presence via characteristic isotopic patterns.
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects .

Advanced Research Questions

Q. How can contradictory reactivity data in nitro-substituted pyrazinones be resolved during derivatization?

Contradictions often arise from competing reaction pathways (e.g., nitro reduction vs. ring-opening). To address this:

  • Condition Screening : Use controlled reducing agents (e.g., H2/Pd-C vs. NaBH4) to selectively reduce the nitro group to an amine without disrupting the pyrazinone ring. Monitor progress via TLC or in situ IR spectroscopy .
  • Computational Modeling : DFT calculations can predict electron density distribution at reactive sites (e.g., nitro group electrophilicity) to guide reagent selection .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2-one) to identify substituent-specific trends .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) : Introduce bioisosteres (e.g., replacing phenyl with pyridyl groups) to enhance solubility or target affinity. For PDE5 inhibitors, substitutions at C7 (e.g., methoxypyridinyl) improve brain penetration and selectivity .
  • In Vivo Testing : Use hypertensive rat models (e.g., SHR rats) to evaluate blood pressure modulation. Administer compounds intravenously or orally and measure PDE5 inhibition via cGMP levels in plasma .
  • Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS to identify metabolic soft spots (e.g., nitro group susceptibility to reductase enzymes) .

Q. How should researchers design experiments to address the thermal instability of nitro-substituted pyrazinones?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres. For example, nitroaromatic compounds often degrade above 200°C, necessitating low-temperature storage (-20°C) .
  • Accelerated Stability Studies : Expose samples to elevated humidity (40°C/75% RH) and monitor degradation products via HPLC. Use phosphate-buffered solutions (pH 7.4) to simulate physiological conditions .
  • Protective Group Strategies : Temporarily mask the nitro group (e.g., as a boronate ester) during high-temperature reactions, followed by deprotection .

Methodological Considerations

Q. What analytical approaches are recommended for quantifying trace impurities in this compound?

  • HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate nitro-containing byproducts. Calibrate against reference standards (e.g., 3-chloro-4-methyl-6-nitrophenol) .
  • LC-HRMS : Identify unknown impurities by comparing experimental masses with spectral libraries (e.g., m/z shifts indicative of de-nitration or oxidation) .

Q. How can computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on transition-state stabilization.
  • Docking Studies : Predict binding affinities for enzyme targets (e.g., PDE5) by analyzing π-π stacking between phenyl groups and hydrophobic enzyme pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.